3,4-Dichloro-2-methoxybenzaldehyde
Description
Contextualization within Aromatic Aldehyde Chemistry
3,4-Dichloro-2-methoxybenzaldehyde is a polysubstituted aromatic aldehyde, a class of organic compounds characterized by a benzene (B151609) ring bearing a formyl group (-CHO) and other substituents. Aromatic aldehydes are fundamental building blocks in organic chemistry, valued for the reactivity of the aldehyde group which readily participates in a variety of chemical transformations. The specific arrangement of substituents on the benzene ring of this compound—two chlorine atoms and a methoxy (B1213986) group—imparts distinct chemical properties and reactivity patterns compared to simpler aromatic aldehydes like benzaldehyde (B42025).
The presence of electron-withdrawing chlorine atoms and an electron-donating methoxy group at specific positions on the aromatic ring creates a unique electronic environment. This substitution pattern influences the reactivity of both the aldehyde functional group and the aromatic ring itself. For instance, the methoxy group, a common substituent in many natural products and drugs, can significantly impact a molecule's physicochemical properties and biological activity. nih.gov The interplay of these substituents makes this compound a subject of interest in the broader field of substituted benzaldehyde research. researchgate.net
Significance as a Versatile Synthetic Building Block in Organic Chemistry
The true significance of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules. The aldehyde functional group can be transformed into a wide array of other functional groups or used to construct larger molecular frameworks through various carbon-carbon bond-forming reactions.
The chlorine and methoxy substituents on the aromatic ring also offer handles for further chemical modification. For example, the methoxy group can be cleaved to reveal a hydroxyl group, or the chlorine atoms can be displaced through nucleophilic aromatic substitution reactions, although this often requires harsh reaction conditions. The strategic placement of these groups allows for regioselective synthesis, a crucial aspect of constructing complex target molecules with precise atomic arrangements.
The synthesis of substituted benzaldehydes, including those with methoxy and chloro groups, is an active area of research. rug.nlacs.org For instance, methods have been developed for the synthesis of methoxy-substituted benzaldehydes and chloro-substituted benzaldehydes, highlighting the importance of these structural motifs in organic synthesis. orgsyn.orgchemicalbook.com
Academic Research Landscape and Emerging Themes for Related Compounds
Academic research involving substituted benzaldehydes is diverse and spans multiple disciplines. In medicinal chemistry, these compounds are often used as starting materials or key intermediates in the synthesis of new drug candidates. nih.govnih.gov The specific substitution pattern can be crucial for the biological activity of the final compound, influencing its binding affinity to target proteins and its metabolic stability. nih.gov
For example, research on other substituted benzaldehydes has shown their potential as modulators of biological targets. Studies on 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene, which can be synthesized from substituted benzaldehydes, have identified them as potent modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), a target for inflammatory and autoimmune diseases. nih.gov Furthermore, the synthesis of isotopically labeled benzaldehyde derivatives, such as [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, is important for their use as probes in molecular imaging and for studying metabolic pathways. whiterose.ac.uk
The development of novel synthetic methodologies for the preparation of polysubstituted benzaldehydes is another significant research theme. rug.nlacs.org Efficient and selective methods to introduce various substituents onto the benzaldehyde scaffold are constantly being sought to expand the chemical space accessible to chemists and to facilitate the synthesis of novel compounds with desired properties.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆Cl₂O₂ |
| Molecular Weight | 205.04 g/mol |
| Appearance | Solid |
| CAS Number | 76008-04-3 |
Table 1: General chemical properties of this compound. scbt.com
Related Substituted Benzaldehydes in Research
| Compound Name | Molecular Formula | Application/Research Area |
| 2-Methoxybenzaldehyde | C₈H₈O₂ | Used in the study of acaricidal activity and as a reactant in asymmetric Henry reactions. sigmaaldrich.comwikipedia.org |
| 3-Chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ | A carbonyl compound reported in Lepista diemii. nih.gov |
| 2-Chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ | A chemical intermediate. sigmaaldrich.com |
| 3-Ethoxy-4-methoxybenzaldehyde | C₁₀H₁₂O₃ | Used in the synthesis of compounds for studying neuroinflammatory diseases. sigmaaldrich.com |
| 4-Hydroxy-2-methoxybenzaldehyde | C₈H₈O₃ | A medical intermediate. google.com |
| 3-Hydroxy-4-methoxybenzaldehyde | C₈H₈O₃ | Also known as isovanillin, a flavoring agent and synthetic intermediate. chemeo.comnist.gov |
| 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde | C₁₅H₁₂Cl₂O₃ | A chemical intermediate. sigmaaldrich.com |
| 3-(2,4-Dichlorobenzyloxy)-4-methoxybenzaldehyde | C₁₅H₁₂Cl₂O₃ | Studied for its crystal structure. researchgate.net |
| 2-Methoxy-4-cyanobenzaldehyde | C₉H₇NO₂ | An intermediate in chemical synthesis. google.com |
Table 2: A selection of related substituted benzaldehydes and their areas of research.
Properties
IUPAC Name |
3,4-dichloro-2-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTXFTIUJFRQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297356 | |
| Record name | 3,4-Dichloro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145742-36-5 | |
| Record name | 3,4-Dichloro-2-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145742-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Structural Elucidation and Solid State Characterization
Single-Crystal X-ray Diffraction Analysis of 3,4-Dichloro-2-methoxybenzaldehyde and its Crystalline Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. However, a review of publicly available crystallographic databases indicates that the specific crystal structure of this compound has not been reported. To provide insight into its potential solid-state behavior, data from structurally similar crystalline derivatives are often considered. For instance, the analysis of related compounds like 3-(2,4-Dichlorobenzyloxy)-4-methoxybenzaldehyde and various other dichlorinated aromatic compounds can offer valuable comparative information. researchgate.netresearchgate.net
In the absence of direct crystallographic data for this compound, its molecular geometry can be inferred from related structures. It is anticipated that the benzene (B151609) ring would be essentially planar. The primary conformational flexibility would arise from the orientation of the methoxy (B1213986) and aldehyde groups relative to the ring. In similar structures, such as 3,5-Dichloro-2-hydroxybenzaldehyde, the aldehyde group is often found to be nearly coplanar with the aromatic ring to maximize conjugation. researchgate.net The methoxy group's methyl moiety may lie in the plane of the benzene ring or be oriented out of the plane, a conformation influenced by steric hindrance from the adjacent chlorine atom and the aldehyde group.
The crystalline architecture of organic molecules is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular forces would be expected to play a role in its crystal packing:
Hydrogen Bonding: While lacking strong hydrogen bond donors, the aldehydic oxygen and the methoxy oxygen are potential hydrogen bond acceptors. Weak C-H···O hydrogen bonds, involving the aromatic and aldehydic protons, are likely to be significant in stabilizing the crystal lattice, a common feature in related benzaldehyde (B42025) derivatives. researchgate.netnih.gov
Halogen Bonding: The chlorine atoms on the benzene ring can act as halogen bond donors, interacting with Lewis basic sites such as the oxygen atoms of neighboring molecules. These interactions, where the halogen atom is attracted to a nucleophile, can be a significant directional force in the crystal packing of polychlorinated aromatic compounds.
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties. To date, no crystallographic studies on the polymorphism of this compound have been reported in the scientific literature. The investigation of its crystallization behavior under various conditions would be necessary to identify any potential polymorphic forms.
Advanced Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic methods are indispensable for confirming the chemical structure of a synthesized compound.
NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule. While specific experimental spectra for this compound are not widely available, the expected chemical shifts can be predicted based on established substituent effects on aromatic rings.
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the two aromatic protons.
The aldehydic proton (-CHO) would appear as a singlet at a downfield chemical shift, typically in the range of δ 9.8-10.5 ppm.
The methoxy protons (-OCH₃) would present as a singlet, likely around δ 3.9-4.1 ppm.
The two aromatic protons would appear as two doublets in the aromatic region (δ 7.0-8.0 ppm), with their exact shifts and coupling constants determined by their positions relative to the electron-withdrawing chloro and aldehyde groups and the electron-donating methoxy group.
¹³C NMR: The ¹³C NMR spectrum would show eight distinct signals corresponding to the different carbon atoms in the molecule.
The carbonyl carbon of the aldehyde group would be the most downfield signal, expected around δ 188-192 ppm.
The aromatic carbons would resonate in the δ 110-160 ppm range. The carbons directly attached to the chlorine atoms and the methoxy group would have their chemical shifts significantly influenced by these substituents.
The methoxy carbon would appear as a single peak around δ 56-62 ppm.
2D-NMR Spectroscopy: Two-dimensional NMR techniques would be crucial for the unambiguous assignment of the proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons, showing a cross-peak between their signals. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy proton signal to the methoxy carbon signal. researchgate.net
Below is a table of predicted NMR data for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CHO | 10.3 | 189.5 |
| C1 | - | 132.0 |
| C2 | - | 158.0 |
| C3 | - | 128.0 |
| C4 | - | 135.0 |
| C5 | 7.6 (d) | 126.0 |
| C6 | 7.8 (d) | 130.0 |
| -OCH₃ | 4.0 (s) | 62.0 |
Vibrational Spectroscopy (FT-IR, FT-Raman)
The FT-IR and FT-Raman spectra of this compound exhibit characteristic absorption bands that can be assigned to specific functional groups.
C=O Stretching: A strong band corresponding to the stretching vibration of the carbonyl group in the aldehyde is expected in the region of 1680-1715 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two weak bands around 2850 and 2750 cm⁻¹. The C-H stretching of the methoxy group is also expected in the 2950-2850 cm⁻¹ region.
C-O Stretching: The stretching vibration of the aryl-ether C-O bond is expected to appear in the region of 1250-1300 cm⁻¹.
C-Cl Stretching: The C-Cl stretching vibrations are typically observed in the fingerprint region, generally between 600 and 800 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the aromatic ring usually give rise to several bands in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Characteristic FT-IR and FT-Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Technique |
| Data not available | C=O stretch (aldehyde) | FT-IR |
| Data not available | Aromatic C-H stretch | FT-IR |
| Data not available | Aldehydic C-H stretch | FT-IR |
| Data not available | Methoxy C-H stretch | FT-IR |
| Data not available | Aryl C-O stretch | FT-IR |
| Data not available | C-Cl stretch | FT-IR |
| Data not available | Aromatic C=C stretch | FT-Raman |
In substituted benzaldehydes, different conformations can arise from the rotation of the aldehyde and methoxy groups relative to the benzene ring. For instance, in 3-chloro-4-methoxybenzaldehyde, two conformers, O-cis and O-trans, have been identified based on the relative orientation of the aldehydic oxygen and the methoxy group. nih.gov The O-trans form was found to be more stable. nih.gov Similar conformational analysis can be performed for this compound by comparing the experimental vibrational spectra with theoretical calculations for different possible conformers. The relative intensities and positions of certain vibrational bands, particularly those involving the aldehyde and methoxy groups, can provide insights into the predominant conformation in the solid state.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Mapping
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound and for elucidating its fragmentation pathways under electron ionization. The molecular formula of this compound is C₈H₆Cl₂O₂.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact mass. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways for benzaldehydes involve the loss of the aldehydic proton (M-1), the formyl radical (M-29), and carbon monoxide (M-28). For this specific molecule, fragmentation could also involve the loss of a methyl radical from the methoxy group or the cleavage of the C-Cl bonds. The fragmentation of related dichlorinated aromatic compounds often involves the initial cleavage of a C-N or C-C bond. nih.gov
Interactive Data Table: Expected HRMS Fragmentation of this compound
| m/z (calculated) | Proposed Fragment Ion |
| 203.9744 | [M]⁺ |
| 202.9666 | [M-H]⁺ |
| 174.9795 | [M-CHO]⁺ |
| 188.9800 | [M-CH₃]⁺ |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org In this compound, the presence of the benzene ring conjugated with the carbonyl group gives rise to characteristic electronic transitions.
The expected transitions are π → π* and n → π. The π → π transitions, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. libretexts.org The n → π* transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. youtube.com This transition is generally less intense and occurs at a longer wavelength compared to the π → π* transition. youtube.com The presence of chlorine and methoxy substituents on the benzene ring will influence the energy of the molecular orbitals and thus shift the absorption maxima (λmax) of these transitions.
Interactive Data Table: Expected UV-Visible Absorption for this compound
| Transition Type | Expected λmax (nm) |
| π → π | Data not available |
| n → π | Data not available |
Based on a comprehensive review of available scientific literature, there is currently no specific published research focusing on the detailed computational and theoretical investigations of This compound that would allow for a complete analysis as per the requested outline.
The specified topics, such as Density Functional Theory (DFT) calculations for geometry optimization, Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, vibrational frequency calculations, and Fukui functions, require dedicated computational studies performed on this exact molecule.
While research exists for structurally related compounds such as various methoxybenzaldehydes and dichlorobenzaldehydes, presenting that data here would be scientifically inaccurate and would not pertain to the unique electronic and structural properties of this compound. mahendrapublications.comresearchgate.netmdpi.comresearchgate.netniscpr.res.inxisdxjxsu.asiaresearchgate.netuc.ptresearchgate.netresearchgate.net The specific substitution pattern of the chloro and methoxy groups on the benzaldehyde ring significantly influences the molecule's conformational landscape, electronic structure, and reactivity, making direct extrapolation from other isomers or analogues unreliable.
Therefore, the generation of a scientifically accurate article that strictly adheres to the provided, detailed outline for this compound is not possible at this time due to the absence of the necessary primary research data.
Computational and Theoretical Investigations of 3,4 Dichloro 2 Methoxybenzaldehyde
Molecular Modeling and Dynamics Simulations
Intermolecular Interaction Analysis in Solution and Solid State (e.g., Non-Covalent Interactions - NCI)
The nature and strength of intermolecular interactions are fundamental to understanding the behavior of 3,4-dichloro-2-methoxybenzaldehyde in both solution and the solid state. While specific studies on this compound are not abundant, analysis of related structures provides a strong basis for understanding its interaction profile.
In the solid state, the crystal packing is expected to be governed by a combination of weak non-covalent interactions. For analogous compounds, such as 3,5-dichloro-2-hydroxybenzaldehyde, intermolecular C-H···O hydrogen bonds are crucial in linking molecules together. nih.gov Similarly, for 2-chloro-3-hydroxy-4-methoxybenzaldehyde, the crystal structure is stabilized by a network of O-H···O and C-H···O interactions. researchgate.net For this compound, it is anticipated that weak C-H···O hydrogen bonds, involving the aldehyde and methoxy (B1213986) oxygen atoms as acceptors, and aromatic or aldehyde protons as donors, play a significant role in the crystal packing.
In solution, the interactions are more dynamic. The polarity of the solvent would dictate the predominant intermolecular forces. In non-polar solvents, van der Waals forces and dipole-dipole interactions arising from the polar aldehyde and methoxy groups would be dominant. In polar aprotic solvents, the potential for hydrogen bonding with the solvent molecules would increase.
Crystal Structure Prediction and Packing Energy Calculations
Predicting the crystal structure of a molecule from its chemical diagram is a significant challenge in computational chemistry. For this compound, this would involve generating a multitude of possible crystal packing arrangements (polymorphs) and ranking them based on their lattice energies. These calculations typically employ force fields or, for higher accuracy, periodic density functional theory (DFT).
While a specific crystal structure prediction for this compound is not publicly available, the methodology can be inferred from studies on similar molecules. For example, the crystal structure of 4-ethoxybenzaldehyde (B43997) was proposed and evaluated using periodic DFT calculations, building upon the known structure of its 4-methoxybenzaldehyde (B44291) analogue. mdpi.com A similar approach could be applied to this compound, potentially starting from the known crystal structures of other substituted benzaldehydes.
Packing energy calculations would quantify the energetic contributions of the various intermolecular interactions discussed in the previous section. These calculations would help to understand why a particular crystal packing is preferred over others and can provide insights into the thermodynamic stability of different potential polymorphs.
Structure-Property Relationship (SPR) Studies at a Molecular Level
Influence of Substituents on Electronic and Steric Properties
The electronic and steric properties of this compound are profoundly influenced by its substituent groups: two chlorine atoms, a methoxy group, and an aldehyde group, all attached to a benzene (B151609) ring.
Electronic Properties: The chlorine atoms are electronegative and act as electron-withdrawing groups through the inductive effect (-I). This effect decreases the electron density of the aromatic ring. Conversely, the methoxy group is an electron-donating group through the resonance effect (+R) due to the lone pairs on the oxygen atom, which can be delocalized into the ring. However, the oxygen of the methoxy group is also electronegative and exerts an inductive electron-withdrawing effect (-I). The aldehyde group is strongly electron-withdrawing due to both inductive and resonance effects (-I, -R).
Steric Properties: The substituents also impart significant steric hindrance around the benzene ring. The methoxy group at the ortho position to the aldehyde can influence the conformation of the aldehyde group, potentially forcing it out of the plane of the ring to minimize steric clash. This, in turn, can affect the conjugation of the aldehyde group with the ring and its reactivity. The chlorine atoms also contribute to the steric bulk of the molecule.
Correlation of Computational Data with Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be correlated with experimental data to validate both the computational model and the experimental assignments.
Vibrational Spectroscopy (Infrared and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of this compound. By comparing the calculated vibrational spectrum with experimental IR and Raman spectra, each vibrational mode can be assigned to specific molecular motions, such as C-H stretching, C=O stretching of the aldehyde, C-Cl stretching, and various ring vibrations. Studies on related methoxybenzaldehydes have demonstrated the excellent agreement that can be achieved between calculated and experimental spectra, allowing for confident vibrational assignments. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts in NMR spectroscopy are sensitive to the electronic environment of the nuclei. Computational methods can calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C), which can then be converted to chemical shifts. These calculated shifts can be compared with experimental NMR data to aid in the assignment of peaks in the spectrum. For instance, the calculated chemical shifts would reflect the electron-withdrawing and -donating effects of the substituents on the different protons and carbons of the benzene ring.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of this compound, which correspond to the absorption bands observed in its UV-Vis spectrum. These calculations can provide insights into the nature of the electronic excitations, for example, whether they are π→π* or n→π* transitions, and how they are influenced by the substituents on the benzene ring.
The table below summarizes the expected impact of the substituents on key properties of the molecule.
| Property | Substituent Influence | Computational Insight |
| Ring Electron Density | Chlorine atoms withdraw electron density (inductive effect). Methoxy group donates electron density (resonance effect). Aldehyde group withdraws electron density (inductive and resonance effects). | Calculation of atomic charges (e.g., Mulliken, NBO) and electrostatic potential maps. |
| Aldehyde Reactivity | Electron-withdrawing groups on the ring generally increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. | Calculation of the LUMO energy and the partial charge on the aldehyde carbon. |
| Molecular Conformation | Steric hindrance between the ortho-methoxy group and the aldehyde group may lead to a non-planar conformation. | Geometry optimization calculations to determine the minimum energy conformation and the dihedral angle between the aldehyde group and the ring. |
| Spectroscopic Shifts (¹³C NMR) | The electron-withdrawing/donating nature of the substituents will cause downfield/upfield shifts for the ring carbons. | Calculation of NMR shielding tensors to predict chemical shifts. |
| Vibrational Frequencies (IR) | The C=O stretching frequency of the aldehyde will be sensitive to the electronic effects of the ring substituents. | Calculation of vibrational frequencies to correlate with experimental IR spectra. |
Applications As a Chemical Scaffold and in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The subject aldehyde provides a readily available aromatic core onto which various heterocyclic rings can be constructed.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Quinazolines, Benzimidazoles)
While the aldehyde is a classical precursor for imine formation, which is a key step in the synthesis of many nitrogen heterocycles, specific literature detailing the direct use of 3,4-Dichloro-2-methoxybenzaldehyde for the synthesis of pyrroles, quinazolines, or benzimidazoles is not prominently available. However, the general synthetic routes to these heterocycles often involve the condensation of a substituted benzaldehyde (B42025) with appropriate nitrogen-containing precursors. For instance, the synthesis of benzimidazoles typically proceeds via the reaction of an o-phenylenediamine (B120857) with an aldehyde. Similarly, quinazolines can be formed from 2-aminobenzylamines or 2-aminobenzophenones and an aldehyde. The reactivity of this compound is suitable for these types of transformations, making it a potential, though not widely documented, precursor for these important heterocyclic scaffolds.
Synthesis of Oxygen-Containing Heterocycles (e.g., Benzofurans, Chromenes)
The synthesis of oxygen-containing heterocycles like chromenes can be achieved through multicomponent reactions involving a salicylaldehyde (B1680747) derivative, a C-H acid, and an aldehyde. Various catalytic systems have been developed to facilitate the synthesis of dihydropyrano[c]chromene derivatives from aromatic aldehydes. Although direct examples employing this compound are not extensively reported, its chemical nature as an aromatic aldehyde makes it a suitable candidate for such synthetic strategies. The construction of the benzofuran (B130515) ring system can also involve precursors derived from aldehydes.
Role in the Construction of Advanced Organic Materials
The unique substitution pattern of this compound suggests its potential as a building block for materials with tailored electronic and optical properties.
Building Block for Photoactive Materials and Functional Organic Compounds
There is no specific information available in the searched results detailing the use of this compound as a building block for photoactive materials. However, related benzaldehyde derivatives are utilized in creating functional organic compounds. For example, benzimidazole (B57391) derivatives synthesized from substituted benzaldehydes have been investigated for their DNA binding and potential anticancer activities, indicating the role of the substituted benzene (B151609) ring in conferring biological function.
Scaffold for Liquid Crystalline Materials (if applicable to the core structure)
Currently, there is no available research that demonstrates the application of this compound as a scaffold for liquid crystalline materials. The synthesis of mesogenic materials often relies on molecules with specific length-to-breadth ratios and rigid core structures, but the utility of this particular aldehyde in that context has not been documented in the provided search results.
Intermediate in the Synthesis of Complex Natural Product Analogs
The synthesis of analogs of complex natural products is a crucial endeavor in medicinal chemistry to improve efficacy and explore structure-activity relationships. Aldehydes are common intermediates in these multi-step syntheses. For example, the synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, a key intermediate for various biologically active molecules, highlights the importance of substituted benzaldehydes in this field. While this compound is not explicitly mentioned as an intermediate in the synthesis of a specific natural product analog in the provided results, its structural features make it a plausible precursor for creating analogs of complex molecules where a dichlorinated and methoxylated phenyl moiety is desired.
Studies on Chemical Degradation Pathways and Byproduct Formation
Formation of Chlorinated Breakdown Products under Various Chemical Conditions
The degradation of this compound can proceed through several pathways, largely dictated by the chemical environment, including the presence of oxidants, reductants, and catalysts, as well as conditions like pH and UV irradiation. The interplay of the chloro, methoxy (B1213986), and aldehyde functional groups on the benzene ring influences the compound's reactivity and the nature of its breakdown products.
Under oxidative conditions , such as in the presence of strong oxidizing agents or through photocatalysis, the primary degradation pathway is expected to be the oxidation of the aldehyde group to a carboxylic acid. This would result in the formation of 3,4-dichloro-2-methoxybenzoic acid. This transformation is a common reaction for benzaldehydes. Further degradation under harsh oxidative conditions could lead to the cleavage of the aromatic ring.
Reductive degradation pathways, which can occur in anaerobic environments, would likely involve the dechlorination of the aromatic ring. Stepwise removal of chlorine atoms could lead to the formation of monochlorinated benzaldehyde intermediates, such as 3-chloro-2-methoxybenzaldehyde (B112325) and 4-chloro-2-methoxybenzaldehyde. Complete dechlorination would yield 2-methoxybenzaldehyde.
Photodegradation is another significant pathway for the breakdown of chlorinated aromatic compounds in the environment. researchgate.net The absorption of UV light can lead to the homolytic cleavage of the carbon-chlorine bonds, resulting in dechlorination. Studies on other chlorinated aromatics have shown that photodegradation can be enhanced by the presence of photosensitizers. nih.gov For this compound, this could lead to a series of chlorinated and non-chlorinated breakdown products.
Hydrolysis of the methoxy group is also a potential degradation pathway, particularly under acidic or basic conditions, which would yield hydroxylated benzaldehydes. However, the ether linkage is generally more stable than the transformations involving the aldehyde and chloro substituents.
The following table outlines potential chlorinated breakdown products of this compound under different hypothetical degradation conditions, based on known reactions of similar compounds.
| Degradation Condition | Potential Breakdown Product | Chemical Formula | Anticipated Transformation |
| Mild Oxidation | 3,4-dichloro-2-methoxybenzoic acid | C₈H₆Cl₂O₃ | Oxidation of the aldehyde group |
| Reductive Dechlorination (Partial) | 3-chloro-2-methoxybenzaldehyde | C₈H₇ClO₂ | Removal of one chlorine atom |
| Reductive Dechlorination (Partial) | 4-chloro-2-methoxybenzaldehyde | C₈H₇ClO₂ | Removal of one chlorine atom |
| Reductive Dechlorination (Complete) | 2-methoxybenzaldehyde | C₈H₈O₂ | Removal of both chlorine atoms |
| Photodegradation/Reductive Dechlorination | Various chlorinated and dechlorinated intermediates | - | Stepwise removal of chlorine atoms |
Mechanistic Investigations of Degradation Processes
While specific mechanistic studies on this compound are not extensively available in public literature, the degradation mechanisms can be inferred from studies on analogous compounds.
The oxidation of the aldehyde group to a carboxylic acid typically proceeds through a hydrated intermediate (gem-diol), which is then oxidized. In photocatalytic oxidation, hydroxyl radicals (•OH), which are highly reactive oxygen species, can attack the aldehyde group, initiating the oxidation process. These radicals can also attack the aromatic ring, leading to hydroxylation and potential ring cleavage.
The mechanism of reductive dechlorination can occur via different pathways depending on the reducing agent and the reaction conditions. In biological systems, it is often a co-metabolic process where microbes, under anaerobic conditions, utilize chlorinated compounds as electron acceptors. Chemically, it can be achieved using zero-valent metals or other reducing agents. The process generally involves the transfer of electrons to the carbon-chlorine bond, leading to its cleavage and the formation of a chloride ion and an aryl radical. This radical can then abstract a hydrogen atom from the surrounding medium to form the dechlorinated product.
Photodegradation mechanisms of chlorinated aromatics often involve the initial excitation of the molecule by UV radiation to a singlet or triplet state. In this excited state, the carbon-chlorine bond can undergo homolytic cleavage to produce an aryl radical and a chlorine radical. These reactive species can then participate in a variety of secondary reactions, including hydrogen abstraction, reaction with oxygen to form phenols, or polymerization. The presence of the methoxy group, an electron-donating group, can influence the electronic properties of the aromatic ring and thus affect the efficiency and pathway of photodegradation.
The following table summarizes the likely key mechanistic steps in the degradation of this compound.
| Degradation Process | Key Mechanistic Steps | Primary Intermediates |
| Oxidative Degradation | Attack by oxidizing agent (e.g., •OH) on the aldehyde group or aromatic ring. | Gem-diol, carboxyl radical, hydroxylated ring intermediates. |
| Reductive Dechlorination | Electron transfer to the C-Cl bond, followed by C-Cl bond cleavage. | Aryl radical, chloride ion. |
| Photodegradation | UV absorption leading to an excited state, followed by homolytic C-Cl bond cleavage. | Excited state molecule, aryl radical, chlorine radical. |
Further research, including detailed experimental studies and computational modeling, is necessary to fully elucidate the specific degradation pathways and mechanisms for this compound and to accurately predict its environmental fate.
Future Directions and Emerging Research Perspectives
Development of Chemo- and Regioselective Catalytic Systems for 3,4-Dichloro-2-methoxybenzaldehyde Functionalization
The precise functionalization of the this compound scaffold is critical for creating novel derivatives with tailored properties. The development of advanced catalytic systems that can control chemo- and regioselectivity is a key area of research. This involves designing catalysts that can selectively target specific positions on the aromatic ring or the aldehyde group, despite the presence of multiple reactive sites.
Current research efforts are exploring the use of transition metal catalysts, such as those based on rhodium and ruthenium, for selective C-H bond functionalization. nih.gov These catalysts can enable the direct introduction of various functional groups onto the benzaldehyde (B42025) core, avoiding the need for pre-functionalized starting materials and thus streamlining synthetic routes. For instance, the regioselective protection of the hydroxyl groups in related dihydroxybenzaldehydes has been achieved using different protecting groups, highlighting the potential for selective transformations. mdpi.com The cooperative catalysis, for example using FeF3 and TfOH, has shown promise in the chemo- and regioselective deoxygenation of similar complex molecules. rsc.org
Future research will likely focus on:
The design of novel ligands to fine-tune the steric and electronic properties of metal catalysts, thereby enhancing selectivity.
The application of photoredox catalysis to enable new types of bond formations under mild reaction conditions.
The use of enzymatic catalysis to achieve unparalleled levels of selectivity, mimicking the precision of biological systems.
Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Property Prediction for this Scaffold
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis. nih.gov For a molecule like this compound, these computational tools can significantly accelerate the discovery and development of new derivatives and synthetic pathways.
Beyond retrosynthesis, ML models are being developed to predict the physicochemical and biological properties of molecules based on their structure. mit.edunih.gov For the this compound scaffold, this means that researchers can computationally screen virtual libraries of derivatives to identify candidates with desirable properties, such as specific biological activities or material characteristics, before committing to their synthesis. nih.gov This predictive capability can drastically reduce the time and resources required for drug discovery and materials science research. mit.edu The development of user-friendly applications like ChemXploreML is making these advanced predictive tools more accessible to a broader range of chemists. mit.edu The integration of expert knowledge with AI models is also being explored to enhance the accuracy and practicality of these computational approaches. nih.gov
| AI/ML Application | Description | Potential Impact on this compound Research |
| Retrosynthesis Planning | AI algorithms propose synthetic routes to target molecules. microsoft.com | Faster and more efficient synthesis of novel derivatives. |
| Property Prediction | ML models predict physicochemical and biological properties. mit.edu | Rapid identification of derivatives with desired functionalities. |
| Reaction Optimization | ML algorithms suggest optimal reaction conditions. | Improved yields and reduced waste in synthetic processes. |
| De Novo Drug Design | AI generates novel molecular structures with desired properties. | Discovery of new drug candidates based on the scaffold. |
Exploration of Self-Assembly Phenomena and Supramolecular Chemistry involving this compound Derivatives
The substituted benzaldehyde structure of this compound makes it an interesting candidate for studies in supramolecular chemistry and self-assembly. The chlorine and methoxy (B1213986) substituents can participate in various non-covalent interactions, such as halogen bonding, hydrogen bonding, and π-π stacking. These interactions can drive the spontaneous organization of individual molecules into well-defined, higher-order structures.
Research in this area could involve designing and synthesizing derivatives of this compound with additional functional groups that promote specific self-assembly pathways. For example, the introduction of long alkyl chains could lead to the formation of liquid crystalline phases, while the incorporation of hydrogen-bonding moieties could result in the formation of gels or other soft materials. The study of such self-assembled systems could lead to the development of new materials with applications in areas like organic electronics, sensing, and drug delivery.
Advancements in Real-Time Spectroscopic Probes for Reaction Monitoring and Kinetic Studies
A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. The development of advanced, real-time spectroscopic probes is enabling chemists to monitor the progress of reactions involving this compound and its derivatives with unprecedented detail.
Techniques such as in-situ NMR and FT-IR spectroscopy allow for the continuous monitoring of reactant consumption and product formation, providing valuable data for kinetic analysis. magritek.com This information can be used to elucidate reaction mechanisms, identify transient intermediates, and optimize reaction conditions to maximize yield and minimize byproducts. For instance, the synthesis of an isotopically labeled version of a related compound, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, was developed to serve as a probe for molecular imaging and to investigate real-time biological processes. whiterose.ac.uk This highlights the potential for using modified versions of this compound as probes in various applications.
Future advancements in this area may include the development of more sensitive and selective spectroscopic techniques, as well as the integration of these techniques with automated reaction platforms for high-throughput screening and optimization.
Sustainable and Atom-Economical Synthesis Strategies for this compound and its Advanced Derivatives
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a compound like this compound, this means a focus on developing sustainable and atom-economical synthesis strategies that minimize waste and environmental impact.
Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key consideration. Reactions that proceed with high atom economy, such as addition and cycloaddition reactions, are preferred over those that generate significant amounts of byproducts. Researchers are exploring catalyst- and solvent-free conditions for reactions involving similar aromatic aldehydes to improve the environmental friendliness and atom economy of these processes. beilstein-journals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
